8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₂₂H₂₆N₆O₂; molecular weight: 406.49 g/mol) is a purine-2,6-dione derivative characterized by three key structural features:
- 1,3-Dimethyl groups at positions 1 and 3 of the purine core.
- 8-[2-(Dimethylamino)ethoxy] chain, providing a basic tertiary amine group that may influence solubility and binding affinity .
This compound is structurally related to xanthine derivatives but differs in its substitution pattern, which likely modulates its biological activity and pharmacokinetic properties.
Properties
CAS No. |
476480-70-3 |
|---|---|
Molecular Formula |
C22H25N5O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H25N5O3/c1-24(2)12-13-30-21-23-19-18(20(28)26(4)22(29)25(19)3)27(21)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12-14H2,1-4H3 |
InChI Key |
GABSCZFWNGPNJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCN(C)C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and their pharmacological or physicochemical distinctions:
Substituent Variations at Position 8
Notes:
- Diethylamino and morpholino substitutions enhance steric bulk but may reduce blood-brain barrier penetration compared to dimethylaminoethoxy.
- Ethylamino derivatives prioritize hydrophilicity, favoring renal excretion over CNS targeting.
Substituent Variations at Position 7
Notes:
- Naphthylmethyl’s bulk may limit metabolic clearance but improve target engagement in lipid-rich environments.
- Styryl derivatives (e.g., KW-6002) prioritize planar aromaticity for receptor antagonism, differing from the target compound’s 3D naphthyl group.
Combined Substituent Effects on Activity
- Antiarrhythmic Activity: Morpholinoethylamino and hydroxypropyl-phenoxy substitutions (e.g., compound 15 in ) show efficacy in arrhythmia models, while the target compound’s dimethylaminoethoxy group lacks reported cardiovascular data.
- Hypotensive Effects: 8-Benzylamino or pyridinylmethylamino analogs exhibit hypotensive activity, likely due to alpha-adrenoreceptor interactions (Kᵢ = 0.152–4.299 µM) .
- Receptor Binding: The target compound’s naphthylmethyl group may favor interactions with adenosine or kinase receptors, analogous to KW-6002’s A₂A antagonism .
Biological Activity
8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS No. 476480-70-3) is a synthetic purine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarities to known bioactive molecules and its potential interactions with biological systems.
- Molecular Formula : C22H25N5O3
- Molecular Weight : 407.476 g/mol
- IUPAC Name : 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the purine structure could indicate roles in nucleic acid metabolism or signaling.
Biological Activity
The biological activity of 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been evaluated in several studies:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. A disk diffusion assay revealed significant inhibition zones against Staphylococcus aureus and Candida albicans.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the naphthyl group enhanced anticancer activity significantly.
- Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of related purine derivatives and reported that compounds with similar dimethylamino groups showed enhanced activity against gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
